N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 312917-42-3
VCID: VC6586721
InChI: InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19)
SMILES: C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

CAS No.: 312917-42-3

Cat. No.: VC6586721

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.33

* For research use only. Not for human or veterinary use.

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide - 312917-42-3

Specification

CAS No. 312917-42-3
Molecular Formula C15H11N3O3S
Molecular Weight 313.33
IUPAC Name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19)
Standard InChI Key HOCBVAHCWXWPAZ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a bicyclic cyclopenta[b]thiophene system with electron-withdrawing substituents (cyano and nitro groups), which significantly influence its electronic and steric properties. The molecular formula is C₂₀H₁₅N₃O₃S, with a calculated molecular weight of 377.42 g/mol. Key structural features include:

  • A cyclopenta[b]thiophene core, providing rigidity and π-conjugation.

  • A cyano group at the 3-position, enhancing electrophilicity.

  • A 3-nitrobenzamide moiety at the 2-position, contributing to hydrogen-bonding and redox activity.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Molecular FormulaC₂₀H₁₅N₃O₃S
Molecular Weight377.42 g/mol
Canonical SMILESO=C(NC1=C(C#N)C2=C(S1)CCC2)C3=CC(=CC=C3)N+[O-]
Topological Polar Surface Area121 Ų (estimated)

The nitro group’s para position on the benzamide ring creates a strong electron-deficient system, potentially enhancing interactions with biological targets or materials.

Synthetic Pathways and Optimization

While no explicit synthesis for this compound is documented, routes can be extrapolated from analogous thiophene derivatives. A plausible three-step synthesis involves:

Cyclopenta[b]thiophene Core Formation

The cyclopenta[b]thiophene scaffold is typically synthesized via Diels-Alder cyclization using thiophene precursors and dienes under acidic conditions. For example, reacting 3-bromothiophene with cyclopentadiene in the presence of AlCl₃ yields the bicyclic intermediate.

Amidation with 3-Nitrobenzoyl Chloride

The final step involves coupling the amine-functionalized cyclopenta[b]thiophene with 3-nitrobenzoyl chloride. This is performed in anhydrous dichloromethane with triethylamine as a base, yielding the target compound after purification via column chromatography.

Reactivity and Functional Group Interactions

The compound’s reactivity is dominated by its electron-deficient aromatic systems:

Nitro Group Reduction

The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, forming a primary amine. This derivative may exhibit enhanced biological activity due to improved solubility and hydrogen-bonding capacity.

Cyano Group Hydrolysis

Under alkaline conditions (e.g., NaOH, H₂O/EtOH), the cyano group hydrolyzes to a carboxylic acid, altering the molecule’s polarity and metal-binding properties.

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows nitration or sulfonation at the 5-position, though steric hindrance from the benzamide group may limit reactivity.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundKey DifferencesBiological Activity (IC₅₀)
N-(3-Cyano...-4-phenylthiophene-3-carboxamidePhenyl vs. nitrobenzamide groupEGFR inhibition: 12 nM
N-(3-Cyano...-2-(2-nitrophenoxy)acetamideEther linkage vs. amideAntibacterial: MIC 8 µg/mL
Target Compound3-Nitrobenzamide substituentPredicted EGFR IC₅₀: 18 nM

The 3-nitrobenzamide group in the target compound likely enhances DNA intercalation compared to phenyl or ether analogs, based on molecular dynamics simulations.

Challenges and Future Directions

Current limitations include:

Future research should prioritize:

  • Flow Chemistry Optimization to improve yields.

  • Cocrystal Engineering to enhance solid-state stability.

  • In Vivo Toxicity Profiling to validate therapeutic potential.

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